molecular formula C18H19BrN4 B7625680 5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole

5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole

Cat. No.: B7625680
M. Wt: 371.3 g/mol
InChI Key: PPOUZYKPEKBYOT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole is a chemical compound that features a tetrazole ring substituted with a bromophenyl group and a tert-butylphenylmethyl group

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and tert-butylphenylmethyl groups may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole can be compared with similar compounds such as:

    5-(4-Chlorophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methylphenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a methyl group instead of bromine.

    5-(4-Fluorophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4/c1-18(2,3)15-8-4-13(5-9-15)12-23-21-17(20-22-23)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOUZYKPEKBYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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